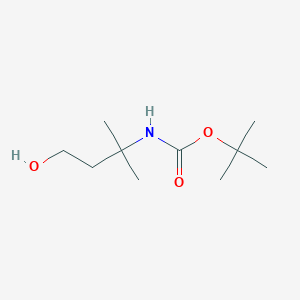
3-(Boc-amino)-3-methyl-1-butanol
Übersicht
Beschreibung
3-(Boc-amino)-3-methyl-1-butanol is a chemical compound that can be used as an alkylating reagent for the synthesis of various compounds . It is often used in laboratory settings .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The 3D structure of two Boc-compounds of this type, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
The molecular formula of 3-(Boc-amino)-3-methyl-1-butanol is C8H16BrNO2 . Its average mass is 238.122 Da and its monoisotopic mass is 237.036438 Da .Wissenschaftliche Forschungsanwendungen
BOC Protection of Amines
- Scientific Field: Organic Chemistry
- Application Summary: BOC protection is a method used in organic synthesis to protect amines. The BOC group (tert-butyloxycarbonyl) is added to the amine to prevent it from reacting during certain stages of synthesis .
- Methods of Application: This process involves the use of BOC anhydride and is carried out in catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, and IR spectroscopy .
- Results: This method provides a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
Dual Protection of Amino Functions
- Scientific Field: Organic Chemistry
- Application Summary: Dual protection of amino functions involving Boc is a method used when there is a need to protect an amino function in synthetic projects .
- Methods of Application: This process involves the use of BOC anhydride (Boc2O) and DMAP . It results in products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Results: This method has been used successfully in the synthesis of multifunctional targets .
DFT Investigation of 3-Amino-4-(Boc-amino)pyridine
- Scientific Field: Computational Chemistry
- Application Summary: DFT (Density Functional Theory) is used to predict the geometrical structure and vibrational spectrum of 3-amino-4-(Boc-amino)pyridine .
- Methods of Application: The DFT methods used include B3LYP, CAM-B3LYP, and B3PW91 .
- Results: The vibrational wavenumbers of 3-amino-4-(Boc-amino)pyridine show good accordance with the predicted wavenumbers at the B3LYP and B3PW91 levels .
Synthesis of Multifunctional Targets
- Scientific Field: Organic Chemistry
- Application Summary: Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent .
- Methods of Application: This process involves the use of BOC anhydride (Boc2O) and DMAP . It results in products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Results: This method has been used successfully in the synthesis of multifunctional targets .
Facilitated Cleavage Due to Mutual Interaction
- Scientific Field: Organic Chemistry
- Application Summary: This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Methods of Application: Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
- Results: This method has been used successfully in the synthesis of multifunctional targets .
Synthesis of Boc-amino Acids
- Scientific Field: Organic Chemistry
- Application Summary: Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc-amino acids became commercially available which contributed to the fast success of this protecting group .
- Methods of Application: The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available . These developments related to Boc-protection in peptide synthesis have already been comprehensively documented .
- Results: Boc is ranked as "one of the most commonly used protective groups for amines" . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Zukünftige Richtungen
The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate . This suggests potential future directions for the use and development of Boc-protected amines and amino acids .
Eigenschaften
IUPAC Name |
tert-butyl N-(4-hydroxy-2-methylbutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)11-10(4,5)6-7-12/h12H,6-7H2,1-5H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSUFODBDZQCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573097 | |
| Record name | tert-Butyl (4-hydroxy-2-methylbutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-amino)-3-methyl-1-butanol | |
CAS RN |
167216-22-0 | |
| Record name | tert-Butyl (4-hydroxy-2-methylbutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

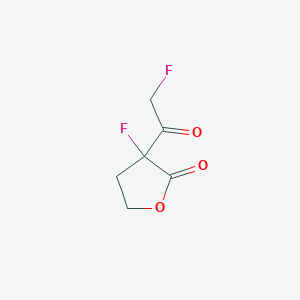
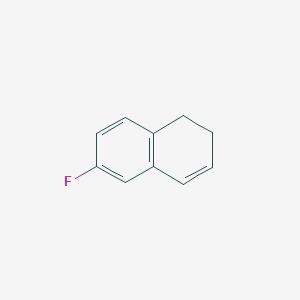
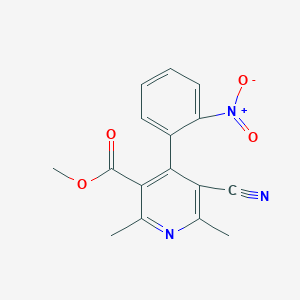
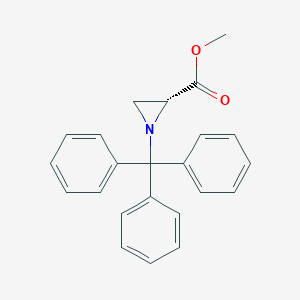
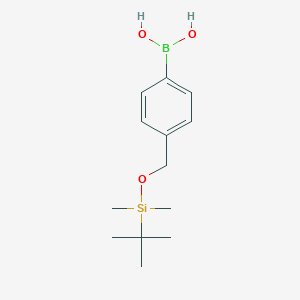
![2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B71002.png)
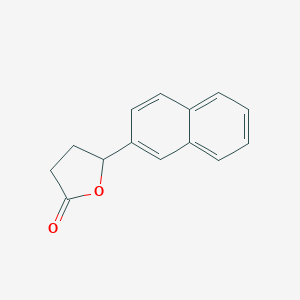
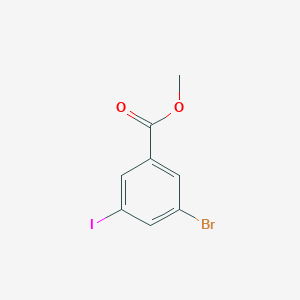
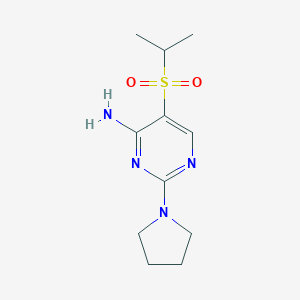
![4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B71012.png)



